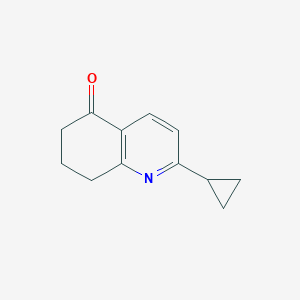
2-(Furan-2-YL)pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(フラン-2-イル)ピリミジン-5-カルボン酸は、複素環芳香族化合物のクラスに属する有機化合物です。フラン環がピリミジン環に融合し、ピリミジン環にカルボン酸基が結合しています。
2. 製法
合成経路と反応条件: 2-(フラン-2-イル)ピリミジン-5-カルボン酸の合成は、通常、以下の手順で行われます。
フラン環の形成: フラン環は、Paal-Knorr合成など、さまざまな方法で合成できます。この方法は、酸触媒の存在下で、1,4-ジカルボニル化合物の環化を伴います。
ピリミジン環の形成: ピリミジン環は、酸性または塩基性条件下で、β-ジカルボニル化合物とアミジンまたは尿素を縮合させることで合成できます。
フラン環とピリミジン環のカップリング: フラン環とピリミジン環は、適切なボロン酸とパラジウム触媒を用いて、鈴木-宮浦カップリングなどのクロスカップリング反応によってカップリングできます。
カルボン酸基の導入: カルボン酸基は、過マンガン酸カリウムや三酸化クロムを用いたメチル基の酸化などの酸化反応によって導入できます。
工業的製造方法: 2-(フラン-2-イル)ピリミジン-5-カルボン酸の工業的製造には、高収率と高純度を保証するために、最適化された反応条件と触媒を用いた大規模合成が含まれる場合があります。連続フロー反応器と自動合成プラットフォームを採用することで、効率とスケーラビリティを向上させることができます。
反応の種類:
酸化: この化合物は、さまざまな酸化誘導体を生成する酸化反応を受けることができます。
還元: 還元反応は、カルボン酸基をアルコールまたはアルデヒドに変換できます。
置換: フラン環とピリミジン環は、求電子剤または求核剤との置換反応を受けることができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム、三酸化クロム、または酸性または塩基性条件下での過酸化水素。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、または触媒的接触水素化。
置換: ハロゲン化剤、アミンやチオールなどの求核剤、ハロゲン化アルキルなどの求電子剤。
主な生成物:
酸化生成物: カルボン酸、ケトン、またはアルデヒドなどの酸化誘導体。
還元生成物: アルコールまたはアルデヒド。
置換生成物: さまざまな官能基を持つ置換誘導体。
4. 科学研究への応用
2-(フラン-2-イル)ピリミジン-5-カルボン酸には、いくつかの科学研究への応用があります。
医薬品化学: 抗ウイルス剤、抗菌剤、抗がん剤などの潜在的な治療薬の合成のためのビルディングブロックとして使用されています。
有機合成: 複雑な有機分子や天然物の合成における中間体として役立ちます。
生物学的研究: この化合物は、その生物活性と薬剤候補としての可能性を調査する研究に使用されています。
材料科学: ユニークな特性を持つ新素材の開発におけるその潜在的な使用が検討されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-YL)pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of β-dicarbonyl compounds with amidines or urea under acidic or basic conditions.
Coupling of Furan and Pyrimidine Rings: The furan and pyrimidine rings can be coupled through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of methyl groups using potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The furan and pyrimidine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products:
Oxidation Products: Oxidized derivatives such as carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or aldehydes.
Substitution Products: Substituted derivatives with various functional groups.
科学的研究の応用
2-(Furan-2-YL)pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral, antibacterial, and anticancer compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: The compound is used in studies to investigate its biological activity and potential as a drug candidate.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
作用機序
2-(フラン-2-イル)ピリミジン-5-カルボン酸の作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、さまざまな生物学的プロセスに関与する酵素や受容体の阻害剤またはモジュレーターとして機能する可能性があります。たとえば、DNA複製やタンパク質合成に関与する酵素の活性を阻害することで、抗がん剤または抗ウイルス剤として使用される可能性があります。
類似化合物:
2-(フラン-2-イル)ピリミジン: カルボン酸基はありませんが、フラン環とピリミジン環を共有しています。
2-(フラン-2-イル)チアゾール-5-カルボン酸: ピリミジン環の代わりにチアゾール環が含まれています。
2-(フラン-2-イル)ベンゾイミダゾール-5-カルボン酸: ピリミジン環の代わりにベンゾイミダゾール環が含まれています。
独自性: 2-(フラン-2-イル)ピリミジン-5-カルボン酸は、フラン環とピリミジン環の両方が存在し、カルボン酸基も含まれているため、独特です。これらの構造的特徴の組み合わせにより、独特の化学的および生物学的特性が得られます。これにより、医薬品化学や有機合成においてさまざまな用途に役立つ化合物となっています。
類似化合物との比較
2-(Furan-2-YL)pyrimidine: Lacks the carboxylic acid group but shares the furan and pyrimidine rings.
2-(Furan-2-YL)thiazole-5-carboxylic acid: Contains a thiazole ring instead of a pyrimidine ring.
2-(Furan-2-YL)benzimidazole-5-carboxylic acid: Contains a benzimidazole ring instead of a pyrimidine ring.
Uniqueness: 2-(Furan-2-YL)pyrimidine-5-carboxylic acid is unique due to the presence of both the furan and pyrimidine rings, along with the carboxylic acid group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and organic synthesis.
特性
IUPAC Name |
2-(furan-2-yl)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)6-4-10-8(11-5-6)7-2-1-3-14-7/h1-5H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRCLBMNNYVPKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652874 |
Source


|
| Record name | 2-(Furan-2-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092291-13-8 |
Source


|
| Record name | 2-(Furan-2-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
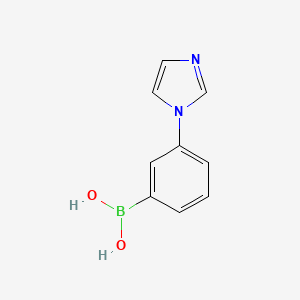
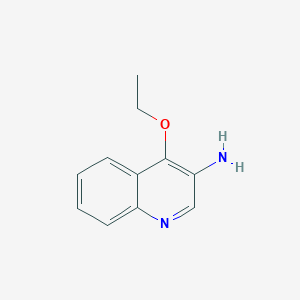
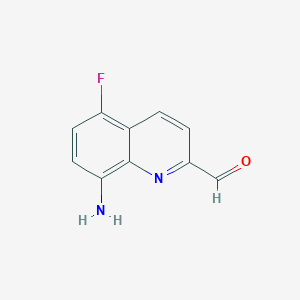
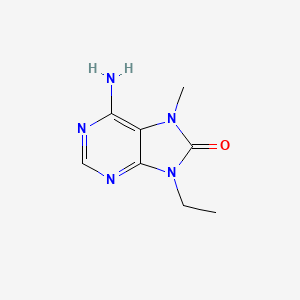
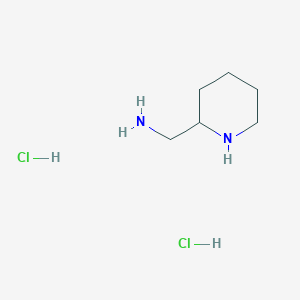

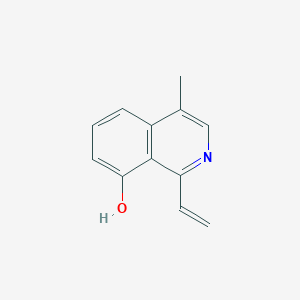
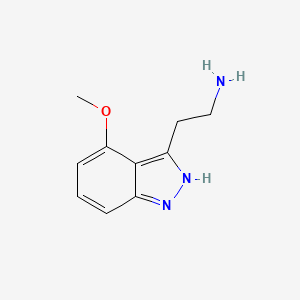
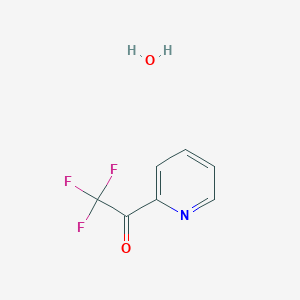


![(7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-YL)methanamine](/img/structure/B11905103.png)
![1-Oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B11905116.png)
